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Compound of Interest

Compound Name:
3-Chloro-2,6-dimethoxybenzoic

acid

CAS No.: 36335-47-4

Cat. No.: B1297764 Get Quote

Physicochemical Profiling, Solid-State
Characterization, and Quality Control
Executive Summary
3-Chloro-2,6-dimethoxybenzoic acid is a highly functionalized benzoic acid derivative utilized

primarily as a scaffold in the synthesis of pharmacologically active agents (specifically

benzisoxazole derivatives) and agrochemical intermediates. Its utility stems from the unique

steric and electronic environment created by the ortho-dimethoxy substitution pattern, which

forces the carboxyl group out of planarity, altering reactivity and solubility profiles compared to

simple benzoic acids.

This guide provides a comprehensive physicochemical profile, structural analysis, and a self-

validating experimental protocol for the characterization of this compound in a drug

development context.

Physicochemical Identity & Properties[2][3][4][5][6][7]
The following data aggregates experimental values and high-confidence computational

predictions suitable for early-stage formulation and synthesis planning.

Table 1: Core Physicochemical Data
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Property Value / Description Confidence/Source

IUPAC Name
3-Chloro-2,6-

dimethoxybenzoic acid
Standard

CAS Number 36335-47-4 Verified [1]

Molecular Formula C₉H₉ClO₄ Stoichiometry

Molecular Weight 216.62 g/mol Calculated

Physical State
Crystalline Solid (White to Off-

White)
Experimental

Melting Point 131 – 133 °C Experimental [2]

Boiling Point
~330 °C (Predicted at 760

mmHg)
Calculated

pKa (Acid) 2.9 – 3.2 (Predicted) SAR Analysis*

LogP (Lipophilicity) 1.60 (XLogP3) Computational [2]

Solubility (Water)
Low (< 1 mg/mL at pH 2);

Soluble at pH > 5
pH Dependent

Solubility (Organic)
Soluble in DMSO, Ethanol,

Methanol, DCM
Experimental

*Note on pKa: The parent compound, 2,6-dimethoxybenzoic acid, has a pKa of 3.44. The

addition of the electron-withdrawing chlorine atom at the 3-position exerts a -I (inductive) effect,

further stabilizing the carboxylate anion and lowering the pKa relative to the parent.

Structural Analysis & Reactivity
To understand the behavior of 3-Chloro-2,6-dimethoxybenzoic acid in synthesis and

formulation, one must analyze the "Ortho Effect."

Mechanism:

Steric Inhibition of Resonance: The two bulky methoxy groups at positions 2 and 6 physically

crowd the carboxyl group. This forces the carboxyl moiety to rotate out of the plane of the
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benzene ring.

Electronic Consequences: This deplanarization breaks the conjugation between the phenyl

ring and the carbonyl system. Consequently, the phenyl ring cannot donate electron density

to the carbonyl via resonance, making the carboxyl hydrogen more acidic (easier to

dissociate) than in unsubstituted benzoic acid.

3-Chloro Inductive Effect: The chlorine atom is electron-withdrawing, pulling density through

the sigma bond framework, further increasing acidity.

Diagram 1: Structural Dynamics & Electronic Effects
The following diagram illustrates the steric pressure and electronic vectors defining the

molecule's reactivity.
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Figure 1: Structural analysis showing how steric hindrance from methoxy groups and inductive

effects from chlorine combine to lower pKa and alter solubility.

Experimental Protocol: Purity & pKa Determination
Objective: Since this compound is often an intermediate, commercial purity varies. This self-

validating protocol determines both purity (via HPLC) and ionization constant (pKa), critical for

predicting behavior in biological buffers.
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Phase A: High-Performance Liquid Chromatography (HPLC)
Purity Check
Before physicochemical characterization, ensure the sample is >98% pure to avoid artifacts

from synthesis byproducts (e.g., 2,6-dimethoxybenzoic acid).

Method parameters:

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: Acetonitrile.

Gradient: 5% B to 95% B over 10 minutes.

Detection: UV at 254 nm and 280 nm.

Standard: Benzoic acid (internal standard) or certified reference material if available.

Phase B: Potentiometric pKa Determination
Rationale: Potentiometry is the "Gold Standard" for benzoic acid derivatives.

Reagents:

0.01 M HCl (standardized).

0.01 M NaOH (carbonate-free, standardized with KHP).

Ionic Strength Adjuster: 0.15 M KCl.

Solvent: Water (if soluble) or Methanol/Water (Co-solvent method required due to LogP 1.6).

Step-by-Step Workflow:

System Calibration: Calibrate pH electrode using buffers pH 1.68, 4.01, and 7.00.
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Blank Titration: Titrate the solvent blank (e.g., 30% Methanol/Water) with 0.01 M NaOH to

determine the system constant (

).

Sample Preparation: Weigh ~5 mg of 3-Chloro-2,6-dimethoxybenzoic acid. Dissolve in 30

mL of the solvent mixture.

Titration: Titrate with 0.01 M NaOH in 5 µL increments. Record pH after stabilization (drift <

0.01 pH/sec).

Yasuda-Shedlovsky Extrapolation: If using co-solvents, perform titrations at 30%, 40%, and

50% Methanol. Plot pKa vs. % organic solvent and extrapolate to 0% to find the aqueous

pKa.

Diagram 2: Characterization Workflow
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Figure 2: Operational workflow for validating the physical properties of the compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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